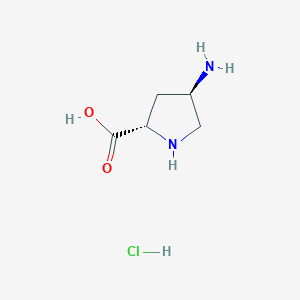
2-(1,1-Dioxidodihydro-2H-thiopyran-3(4H)-ylidene)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-Dioxidodihydro-2H-thiopyran-3(4H)-ylidene)acetic acid is a sulfur-containing organic compound. It is part of the thiopyran family, characterized by a six-membered ring containing one sulfur atom. The compound’s unique structure, featuring a dioxido group, makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxidodihydro-2H-thiopyran-3(4H)-ylidene)acetic acid typically involves the oxidation of thiopyran derivatives. Common oxidizing agents include hydrogen peroxide and peracids. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the dioxido group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar oxidation processes, optimized for yield and purity. Continuous flow reactors and advanced purification techniques might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxidodihydro-2H-thiopyran-3(4H)-ylidene)acetic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxido group back to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxido group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiopyran derivatives.
Substitution: Various substituted thiopyran compounds.
Scientific Research Applications
2-(1,1-Dioxidodihydro-2H-thiopyran-3(4H)-ylidene)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxidodihydro-2H-thiopyran-3(4H)-ylidene)acetic acid involves its interaction with various molecular targets. The dioxido group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s sulfur atom can form covalent bonds with biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Thiopyran: Lacks the dioxido group, making it less reactive in oxidation reactions.
Thiophene: A five-membered ring analog, with different chemical properties.
Sulfone derivatives: Compounds with similar oxidation states but different ring structures.
Uniqueness
2-(1,1-Dioxidodihydro-2H-thiopyran-3(4H)-ylidene)acetic acid is unique due to its dioxido group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H10O4S |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
(2E)-2-(1,1-dioxothian-3-ylidene)acetic acid |
InChI |
InChI=1S/C7H10O4S/c8-7(9)4-6-2-1-3-12(10,11)5-6/h4H,1-3,5H2,(H,8,9)/b6-4+ |
InChI Key |
MHGUCEKDNYXSIF-GQCTYLIASA-N |
Isomeric SMILES |
C1C/C(=C\C(=O)O)/CS(=O)(=O)C1 |
Canonical SMILES |
C1CC(=CC(=O)O)CS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one](/img/structure/B13005877.png)
![2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran](/img/structure/B13005881.png)
![4-Iodobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13005894.png)
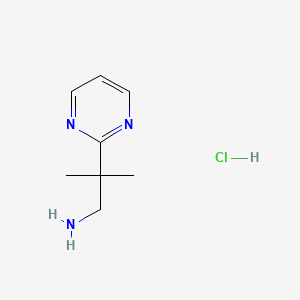


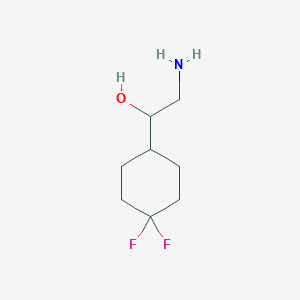
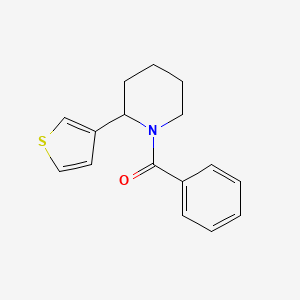
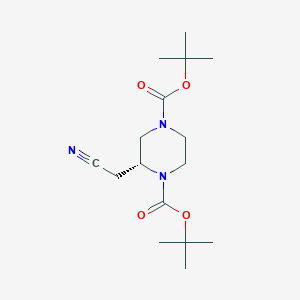
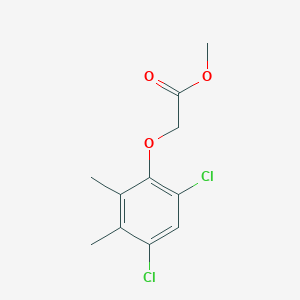
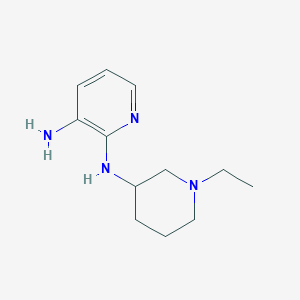
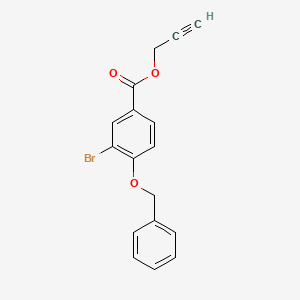
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-2-methylpropan-1-one](/img/structure/B13005946.png)
